molecular formula C17H16FN7S B2806941 4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine CAS No. 2310143-46-3

4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine

Cat. No.: B2806941
CAS No.: 2310143-46-3
M. Wt: 369.42
InChI Key: SJYXJRACGWHEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C17H16FN7S and its molecular weight is 369.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that the thiazole ring, a component of the compound, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties might play a role in the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, contributing to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which might provide some insights into the pharmacokinetics of this compound.

Result of Action

Compounds with similar structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that the thiazole ring, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile might influence the compound’s action in different environments.

Properties

IUPAC Name

4-fluoro-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7S/c1-10-20-21-14-6-7-15(22-25(10)14)24-8-11(9-24)23(2)17-19-16-12(18)4-3-5-13(16)26-17/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYXJRACGWHEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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